molecular formula C14H18N4OS B5619225 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-ethylthiourea

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-ethylthiourea

Cat. No. B5619225
M. Wt: 290.39 g/mol
InChI Key: PHOKXAUOZZNRJI-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N’-ethylthiourea is a chemical compound synthesized through the reaction of 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio. Its molecular formula is C24H21N5O2S . This compound belongs to the class of thiourea derivatives and exhibits interesting properties due to its unique structure.


Synthesis Analysis

The synthesis involves the condensation of 4-aminoantipyrine with benzoylisothiocynate. The reaction proceeds to form the target compound, which has been characterized using single crystal X-ray diffraction (XRD) analysis . The equimolar ratio ensures efficient conversion of the reactants into the desired product.


Molecular Structure Analysis

The molecular structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N’-ethylthiourea consists of a pyrazole ring, a phenyl group, and a thiourea moiety. The presence of nitrogen atoms in the pentacyclic structure enhances its aromaticity . The single crystal XRD analysis provides detailed information about the arrangement of atoms in the crystal lattice.


Physical And Chemical Properties Analysis

  • LUMO Orbitals : Located at the benzene ring

Scientific Research Applications

Molecular Docking and Drug Design

This compound has been utilized in molecular docking studies to explore its binding interactions with biological targets. For instance, it has been docked with Ampicillin-CTX-M-15, showing a promising binding score, which suggests potential applications in drug design and development .

Quantum Chemical Analysis

The quantum parameters of this compound have been investigated using DFT calculations. The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are at the benzene ring, indicating its potential in electronic applications and as a sensor material .

Antitumor Activities

Research has shown that derivatives of this compound exhibit good antitumor activities. This is particularly significant for the development of new chemotherapeutic agents .

Antioxidant Properties

Some studies have highlighted the moderate antioxidant activities of this compound’s derivatives. These properties are crucial for pharmaceutical applications, especially in drugs aimed at mitigating oxidative stress .

Synthesis of Heterocyclic Compounds

The compound serves as a building block for synthesizing various heterocyclic and bioactive compounds. Its reactivity with different reagents opens up pathways to create a wide range of molecules with potential biological activities .

Supramolecular Chemistry

The compound has been characterized by single crystal XRD analysis, revealing various intermolecular interactions that stabilize the supramolecular assembly. This is important for understanding and designing new materials with specific properties .

properties

IUPAC Name

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-4-15-14(20)16-12-10(2)17(3)18(13(12)19)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3,(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOKXAUOZZNRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201323601
Record name 1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804371
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethylthiourea

CAS RN

51944-24-2
Record name 1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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